6-Fluoroquinolin-3-ol
Overview
Description
6-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 6th position of the quinoline ring significantly enhances its biological activity and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 6-Fluoroquinolin-3-ol, similar to other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
this compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to bacterial cell death .
Pharmacokinetics
Fluoroquinolones generally exhibit good oral bioavailability, broad tissue distribution, and are eliminated primarily by renal excretion .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA synthesis, the compound leads to the death of bacterial cells .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones .
Biochemical Analysis
Biochemical Properties
6-Fluoroquinolin-3-ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction involves the inhibition of these enzymes, leading to the disruption of bacterial DNA processes. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication and transcription. This inhibition results in bactericidal effects, making it a potent antibacterial agent. In mammalian cells, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and apoptosis in cancer cells, highlighting its potential as an antineoplastic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is essential for replication and transcription. By binding to these enzymes, this compound prevents the relaxation of supercoiled DNA, thereby inhibiting these critical processes. Additionally, the compound’s ability to form complexes with metal ions may enhance its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its antibacterial activity over extended periods, although its efficacy may diminish with prolonged exposure to light and air .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a significant role in its metabolism. The metabolites of this compound can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. The compound’s distribution is influenced by its binding to plasma proteins and its affinity for different tissues. Accumulation of this compound has been observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with its target enzymes. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy. The localization within the nucleus is particularly important for its role in inhibiting DNA gyrase and topoisomerase IV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the direct fluorination of quinolin-3-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-3-one derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinolin-3-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoroquinolin-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another fluoroquinolone with applications in treating urinary tract infections.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness: 6-Fluoroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 6th position enhances its lipophilicity and membrane permeability, contributing to its potent biological activity .
Properties
IUPAC Name |
6-fluoroquinolin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEXQMHPXCXPMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694642 | |
Record name | 6-Fluoroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-03-2 | |
Record name | 6-Fluoro-3-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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